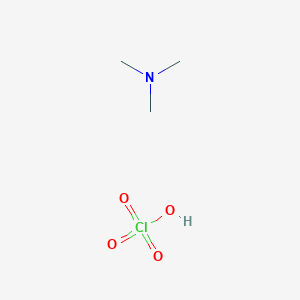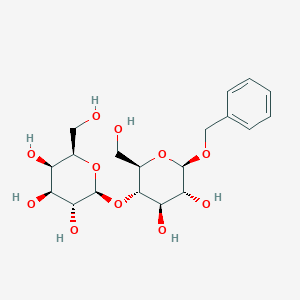![molecular formula C10H8N2S2 B100486 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole CAS No. 17281-27-5](/img/structure/B100486.png)
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is a heterocyclic compound with a molecular formula of C12H8N2S2. It has been widely studied for its potential applications in various fields, including material science, medicinal chemistry, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific targets in the body, such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is its versatility as a reagent in organic synthesis. It can be easily synthesized and used in a variety of reactions to produce complex organic molecules. However, one of the main limitations of this compound is its potential toxicity and side effects. Therefore, it is important to use appropriate safety precautions when handling and using this compound in lab experiments.
Orientations Futures
There are many potential future directions for research on 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound and its interaction with specific targets in the body.
2. Exploration of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of new synthetic methods for the production of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole and its derivatives.
4. Investigation of its potential applications in material science, such as the synthesis of novel organic materials with interesting optical and electronic properties.
5. Studies on the toxicity and safety of this compound, and the development of appropriate safety guidelines for its use in lab experiments and potential applications in medicine and industry.
In conclusion, 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole is a versatile and promising compound with potential applications in various fields. Further research is needed to fully understand its mechanisms of action, potential applications, and safety profile.
Méthodes De Synthèse
The synthesis of 2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole involves the reaction of 2-aminothiophenol with 2,6-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole has been extensively studied for its potential applications in various fields. In material science, it has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, it has been used as a versatile reagent for the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
17281-27-5 |
|---|---|
Nom du produit |
2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole |
Formule moléculaire |
C10H8N2S2 |
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
2,7-dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H8N2S2/c1-5-11-7-3-4-8-10(9(7)13-5)14-6(2)12-8/h3-4H,1-2H3 |
Clé InChI |
QOGDFVSCZRZUNU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C |
SMILES canonique |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C |
Synonymes |
Benzo[1,2-d:4,3-d]bisthiazole, 2,7-dimethyl- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)


